molecular formula C19H20N4O2 B7024045 2-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-ethylquinoline-4-carboxamide

2-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-ethylquinoline-4-carboxamide

Cat. No.: B7024045
M. Wt: 336.4 g/mol
InChI Key: BGSSUPRCKZOGOD-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-ethylquinoline-4-carboxamide is a complex organic compound featuring a quinoline core, a cyclopropyl-oxazole moiety, and an ethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropyl-oxazole core This can be achieved through cyclization reactions involving appropriate precursors such as cyclopropylamine and oxazolone derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinone derivatives, hydroquinones.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Amides, ethers, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-[(2-Cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-methylquinoline-4-carboxamide

  • 2-[(2-Cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-propylquinoline-4-carboxamide

  • 2-[(2-Cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-phenylquinoline-4-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-ethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-20-18(24)15-9-17(23-16-6-4-3-5-14(15)16)21-10-13-11-22-19(25-13)12-7-8-12/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSSUPRCKZOGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)NCC3=CN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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